N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide
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Overview
Description
N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a 3,5-dimethoxyphenoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide typically involves the reaction of 3,5-dimethoxyphenol with 2-chloroethylamine to form 2-(3,5-dimethoxyphenoxy)ethylamine. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or similar organic solvent
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in disease processes.
Modulating Receptors: Interacting with receptors on cell surfaces to modulate cellular responses.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide can be compared with other similar compounds, such as:
N-[2-(3,4-Dimethoxyphenoxy)ethyl]benzamide: Similar structure but with different substitution pattern on the phenoxy group.
N-[2-(3,5-Dimethoxyphenoxy)ethyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness
The unique substitution pattern of the 3,5-dimethoxyphenoxy group in this compound may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
89718-74-1 |
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Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-[2-(3,5-dimethoxyphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C17H19NO4/c1-20-14-10-15(21-2)12-16(11-14)22-9-8-18-17(19)13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,18,19) |
InChI Key |
SUYLJJNIJGSVQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)OCCNC(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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